molecular formula C9H12ClNO B2686529 (S)-1-Amino-indan-4-ol hydrochloride CAS No. 2097073-09-9

(S)-1-Amino-indan-4-ol hydrochloride

Cat. No. B2686529
CAS RN: 2097073-09-9
M. Wt: 185.65
InChI Key: KTLOQNUHOBFPFP-QRPNPIFTSA-N
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Description

“(S)-1-Amino-indan-4-ol hydrochloride” likely refers to the hydrochloride salt form of a compound with an indan backbone and an amino group at the 1-position and a hydroxyl group at the 4-position . Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base . They are commonly used to improve the water solubility of amines, which can be desirable for substances used in medications .


Molecular Structure Analysis

The molecular structure of “this compound” would be based on the indan backbone, which is a bicyclic compound consisting of a benzene ring fused to a cyclopentane ring. The “S” in the name indicates the stereochemistry of the compound, meaning it has a specific three-dimensional arrangement in space .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents present. As a hydrochloride salt, it would likely be soluble in water and could potentially participate in reactions involving the amino or hydroxyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. As a hydrochloride salt, it would likely be a solid at room temperature and soluble in water .

Scientific Research Applications

Synthesis of Aminoindans

A study by Göksu and SeÇen (2005) outlines a method for synthesizing 2-aminoindans, which are structurally related to (S)-1-amino-indan-4-ol hydrochloride. They achieved this by converting indan-2-ol into 2-amino-5,6-dimethoxyindan hydrochloride, among other compounds, through steps like azidation and hydrogenation. This process has applications in organic chemistry and pharmaceutical research (Göksu & SeÇen, 2005).

Peptide Chromatographic Behavior

Wilson et al. (1981) researched the behavior of peptides, including those with amino acid residues, in high-pressure liquid chromatography. This research is relevant to understanding how compounds like this compound might behave in chromatographic processes, which are crucial in pharmaceutical and biochemical analysis (Wilson et al., 1981).

Chemosensors Development

Duke et al. (2010) focused on developing anion sensors using 1,8-naphthalimide structures, which are related to this compound. Their work contributes to the field of chemosensors, particularly in detecting and measuring anions in various environments (Duke et al., 2010).

Corrosion Control Research

Bentiss et al. (2009) studied the inhibition performance of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on steel corrosion. This research is significant in understanding how derivatives of amino compounds like this compound can be applied in corrosion control, which is vital in material science and engineering (Bentiss et al., 2009).

Safety and Hazards

The safety and hazards associated with “(S)-1-Amino-indan-4-ol hydrochloride” would depend on its specific properties. Generally, hydrochloride salts should be handled with care as they can be corrosive and harmful if swallowed or in contact with skin .

Future Directions

The future directions for “(S)-1-Amino-indan-4-ol hydrochloride” would depend on its potential applications. If it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

properties

IUPAC Name

(1S)-1-amino-2,3-dihydro-1H-inden-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c10-8-5-4-7-6(8)2-1-3-9(7)11;/h1-3,8,11H,4-5,10H2;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLOQNUHOBFPFP-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC=C2O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@H]1N)C=CC=C2O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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